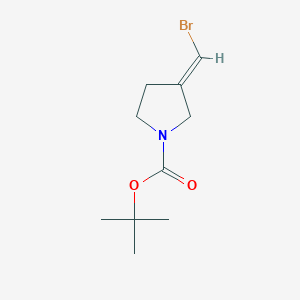

Tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

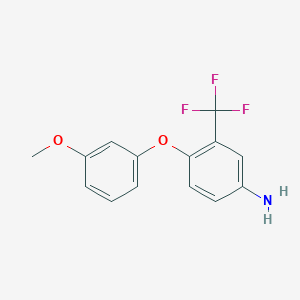

The compound contains a tert-butyl group, a bromomethylidene group, and a pyrrolidine-1-carboxylate group. The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It is often used in chemical transformations and has relevance in biosynthetic and biodegradation pathways .

Molecular Structure Analysis

The tert-butyl group is equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The bromomethylidene group contains a carbon-bromine double bond, and the pyrrolidine-1-carboxylate group is a cyclic amine with a carboxylate group attached.科学的研究の応用

Asymmetric Synthesis of Chiral Pyrrolidines

- A study by Chung et al. (2005) described an asymmetric synthesis process of N-tert-butyl disubstituted pyrrolidines, utilizing a nitrile anion cyclization strategy. This method achieved high yields and clean inversion at the C-4 center, resulting in chiral pyrrolidines with significant enantiomeric excess (Chung et al., 2005).

Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acids

- Herath and Cosford (2010) reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This method efficiently utilized HBr byproduct for in situ hydrolysis, enabling the synthesis in a single microreactor (Herath & Cosford, 2010).

Characterization of Tert-butyl Pyrrolidine Derivatives

- Naveen et al. (2007) synthesized and characterized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, providing detailed X-ray diffraction studies to confirm the structure of the compound (Naveen et al., 2007).

Synthesis of Tert-butyl-Substituted Pyrrolidines

- Wustrow and Wise (1991) prepared tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate and explored its palladium-catalyzed coupling reactions to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Synthesis of Anti-Inflammatory Pyrrolidinones

- Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones with potential anti-inflammatory and analgesic properties, as well as dual inhibitory activities on prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

Reduction and Functionalization of Pyrrolidine Derivatives

- Funabiki et al. (2008) reported the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate to produce (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate with high diastereoselectivities (Funabiki et al., 2008).

作用機序

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations . It has implications in biosynthetic and biodegradation pathways .

Mode of Action

The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations .

Biochemical Pathways

The tert-butyl group is known to be relevant in nature and has implications in biosynthetic and biodegradation pathways .

Result of Action

The tert-butyl group is known for its unique reactivity pattern, which could potentially influence the compound’s effects .

Action Environment

It’s known that the tert-butyl group has a unique reactivity pattern that could potentially be influenced by environmental factors .

特性

IUPAC Name |

tert-butyl (3E)-3-(bromomethylidene)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h6H,4-5,7H2,1-3H3/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOJAUUXUKMNON-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CBr)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC/C(=C\Br)/C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

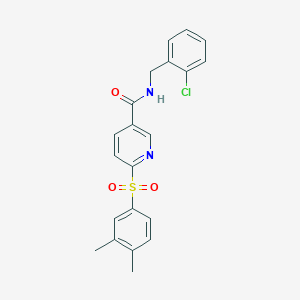

![8-(2-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377999.png)

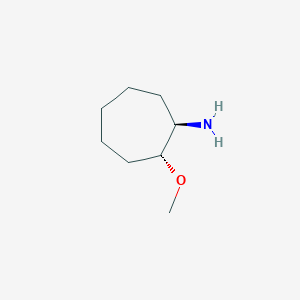

![N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2378009.png)

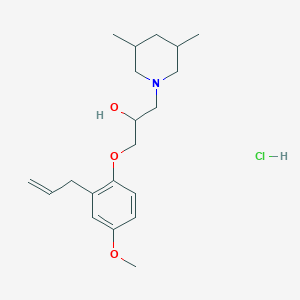

![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)

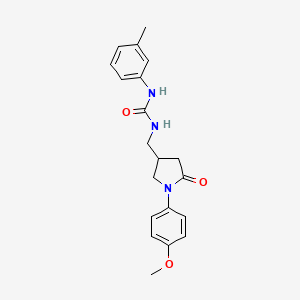

![2-[5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2378019.png)

![2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378020.png)